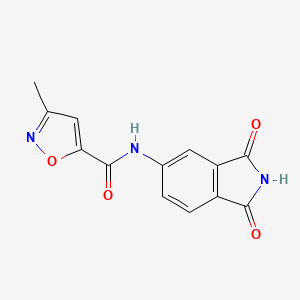
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide (hereafter referred to as “N-isoindole”) is an organic compound that has been studied extensively in the scientific research community. It has been found to have a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-isoindole has been used as a starting material for the synthesis of numerous drug candidates, including therapeutics for the treatment of cancer and neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action.
Aplicaciones Científicas De Investigación
N-isoindole has been used in a variety of scientific research applications. It has been used to synthesize various drug candidates, including anticancer agents and drugs for the treatment of neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action. Furthermore, N-isoindole has been used in the synthesis of various chemical probes, such as fluorescent probes, to study the structure and function of proteins.
Mecanismo De Acción
The exact mechanism of action of N-isoindole is still under investigation. However, it is believed that N-isoindole binds to certain proteins, such as enzymes, and alters their activity. Additionally, N-isoindole has been found to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
N-isoindole has been found to have a wide range of biochemical and physiological effects. It has been found to interact with various proteins, including enzymes and receptors, and modulate their activity. Additionally, N-isoindole has been found to have anti-inflammatory, anti-cancer, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isoindole has several advantages and limitations when used in laboratory experiments. One advantage of using N-isoindole is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of various drug candidates. Additionally, N-isoindole is highly stable and can be stored for extended periods of time. However, one limitation of using N-isoindole is that it is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, N-isoindole can be toxic if handled improperly.
Direcciones Futuras
There are several potential future directions for the use of N-isoindole. One potential direction is the development of novel drug candidates using N-isoindole as a starting material. Additionally, N-isoindole could be used to develop new chemical probes to study the structure and function of proteins. Furthermore, N-isoindole could be used to develop new therapeutic agents for the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of N-isoindole and its biochemical and physiological effects.
Métodos De Síntesis
N-isoindole is synthetically produced from the reaction of an aryl halide and an aryl amine in the presence of a base. This reaction results in the formation of an aryl amide, which is then subjected to an oxidative ring-opening reaction with a dioxirane. The resulting product is a dioxolane, which is then subjected to a cyclization reaction to form N-isoindole.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-4-10(20-16-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYDUVUWFMFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-3-methylisoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498476.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
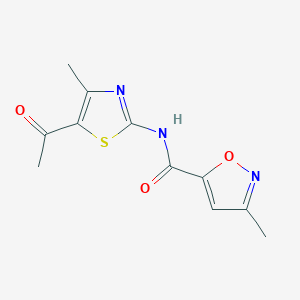
![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
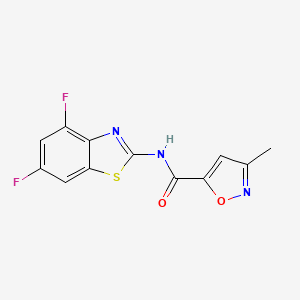
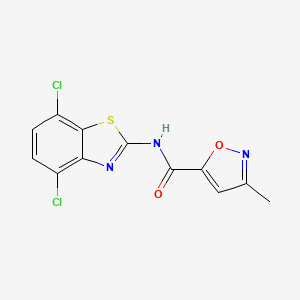
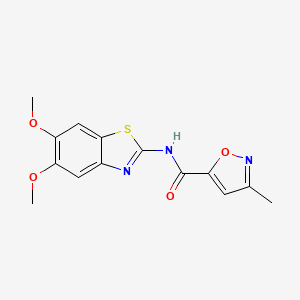
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498535.png)
![3-methyl-N-[(5E)-6-[2-(methylsulfanyl)ethyl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6498553.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498564.png)
![methyl 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B6498565.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6498571.png)